2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable target for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated synthesis platforms and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂, acetic acid
Reduction: LiAlH₄, sodium borohydride (NaBH₄), ethanol
Substitution: Halogenated derivatives, amines, thiols, organic solvents (e.g., DMF, dichloromethane)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It serves as a tool for studying cellular processes and signaling pathways, particularly those involving protein kinases.
Medicine: The compound’s anticancer properties make it a candidate for drug development and preclinical studies.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts the cell cycle and induces apoptosis in cancer cells. This selective inhibition of CDKs is a key factor in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridazinone derivatives: These compounds also possess anticancer and antimicrobial properties and are used in similar research applications.
Uniqueness
2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted drug development and therapeutic applications .
Properties
IUPAC Name |
2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(4-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN7O/c1-15-26-22-19(13-25-29(22)2)23(27-15)30-11-9-16(10-12-30)14-31-21(32)8-7-20(28-31)17-3-5-18(24)6-4-17/h3-8,13,16H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTOHYVWPRWNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C(=O)C=CC(=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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